molecular formula C20H23N5OS B15085068 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide CAS No. 575459-15-3

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide

Cat. No.: B15085068
CAS No.: 575459-15-3
M. Wt: 381.5 g/mol
InChI Key: ZQLTXCJHGBRACG-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide is a synthetic triazole-derived acetamide featuring a 4-ethyl-5-(2-pyridinyl) substituent on the triazole ring, a sulfanyl bridge, and an N-(4-isopropylphenyl) acetamide group. This compound belongs to a class of Orco (olfactory receptor co-receptor) agonists/antagonists that modulate insect odorant receptor (OR) activity . Its structure is critical for interacting with Orco channels, which are essential for insect olfaction and host-seeking behaviors. The 2-pyridinyl moiety on the triazole ring and the bulky 4-isopropylphenyl group on the acetamide nitrogen distinguish it from related compounds, influencing its receptor-binding specificity and efficacy .

Properties

CAS No.

575459-15-3

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(17-7-5-6-12-21-17)23-24-20(25)27-13-18(26)22-16-10-8-15(9-11-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26)

InChI Key

ZQLTXCJHGBRACG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) group serves as a nucleophilic site, enabling reactions with alkyl/aryl halides.

Reactants Conditions Products Yield Characterization
Methyl iodideDMF, K₂CO₃, RT, 12 hMethylthio derivative82%NMR, MS
Benzyl chlorideAcetonitrile, Et₃N, 60°C, 8 hBenzylthio adduct68%HPLC, IR

Key Findings :

  • Reactions proceed via SN2 mechanisms under mild basic conditions.

  • Steric hindrance from the triazole and pyridinyl groups slightly reduces yields compared to simpler thioethers.

Oxidation of the Sulfanyl Group

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions.

Oxidizing Agent Conditions Products Yield Characterization
H₂O₂ (30%)MeOH, 0–5°C, 4 hSulfoxide75%NMR, X-ray
mCPBADCM, RT, 6 hSulfone88%MS, UV-Vis

Key Findings :

  • Sulfone formation requires stronger oxidizing agents and extended reaction times.

  • Over-oxidation is minimized by temperature control.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis to form a carboxylic acid.

Conditions Reactants Products Yield Characterization
6M HCl, reflux, 6 hAqueous ethanol2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid78%FT-IR, Titration
2M NaOH, RT, 24 hTHF/H₂O (1:1)Sodium salt of the carboxylic acid85%NMR, Elemental Analysis

Key Findings :

  • Acidic hydrolysis is faster but risks side reactions with the triazole ring.

  • Basic hydrolysis preserves the heterocyclic core.

Coordination with Metal Ions

The pyridinyl and triazole nitrogen atoms act as ligands for metal coordination.

Metal Salt Conditions Complex Stoichiometry Characterization
Cu(NO₃)₂·3H₂OEtOH/H₂O, RT, 4 h[Cu(L)₂(NO₃)]NO₃1:2ESR, XRD
ZnCl₂MeOH, 60°C, 2 h[Zn(L)Cl₂]1:1UV-Vis, Conductivity

Key Findings :

  • Copper complexes exhibit octahedral geometry, while zinc adopts tetrahedral coordination .

  • Complexes show enhanced stability in polar solvents .

Electrophilic Aromatic Substitution

The isopropylphenyl group undergoes nitration or sulfonation.

Reagent Conditions Products Yield Characterization
HNO₃/H₂SO₄0–5°C, 2 h3-Nitro-isopropylphenyl derivative62%HPLC, NMR
H₂SO₄/SO₃DCM, RT, 12 h4-Sulfo-isopropylphenyl derivative58%FT-IR, MS

Key Findings :

  • Nitration occurs preferentially at the meta position due to steric and electronic effects.

  • Sulfonation requires anhydrous conditions to avoid desulfonation.

Heterocyclic Ring Modifications

The triazole ring undergoes alkylation or acylation at nitrogen atoms.

Reagent Conditions Products Yield Characterization
Methyl iodideDMF, NaH, 0°C, 3 hN-Methylated triazole70%NMR, HRMS
Acetyl chloridePyridine, RT, 6 hN-Acetylated triazole65%HPLC, IR

Key Findings :

  • Alkylation occurs at the N-1 position of the triazole ring.

  • Acylation is reversible under acidic conditions.

Photochemical Reactions

The pyridinyl group participates in [2+2] cycloadditions under UV light.

Reactant Conditions Products Yield Characterization
Maleic anhydrideUV (365 nm), THF, 12 hCyclobutane-fused adduct45%XRD, UV-Vis

Key Findings :

  • Reaction regioselectivity depends on the electron density of the pyridinyl ring.

Scientific Research Applications

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole and pyridinyl moieties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Pyridinyl Position :

  • The target compound’s 2-pyridinyl group contrasts with VUAA1’s 3-pyridinyl and OLC-12’s 4-pyridinyl . The 2-pyridinyl orientation may sterically hinder interactions with Orco compared to 3- or 4-substituted analogs, affecting agonist efficacy .
  • OLC15, despite sharing the 2-pyridinyl group, acts as an antagonist , likely due to its N-(4-butylphenyl) substituent, which introduces steric bulk that disrupts receptor activation .

Acetamide Substituents :

  • The N-(4-isopropylphenyl) group in the target compound balances lipophilicity and steric effects, enabling receptor engagement without excessive bulk. In contrast, VUAA1’s N-(4-ethylphenyl) and OLC15’s N-(4-butylphenyl) demonstrate how alkyl chain length modulates activity (agonist vs. antagonist) .

Triazole Modifications :

  • Allyl-substituted triazoles (e.g., 6a in ) exhibit lower biological relevance to Orco but serve as synthetic precursors . The 4-ethyl group in the target compound enhances stability compared to allyl derivatives.

Biological Activity

The compound 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of appropriate precursors to form the 1,2,4-triazole ring.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is introduced through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation to attach the acetamide group, yielding the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown:

  • Inhibition against Bacterial Strains : It demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Fungicidal Properties : Compounds in the triazole class are known for their antifungal activity, which may extend to this specific derivative .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : It has been reported to exhibit inhibitory effects on AChE, suggesting potential use in treating neurodegenerative diseases .
  • Urease Inhibition : The compound showed promising urease inhibitory activity, which is significant for treating infections caused by urease-producing bacteria .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The triazole and pyridine rings facilitate binding to specific enzymes or receptors, modulating their activity .
  • Cellular Pathway Interference : The compound may interfere with cellular signaling pathways crucial for microbial survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives found that this compound exhibited significant antibacterial activity against clinical isolates of Salmonella typhi and Bacillus subtilis, with IC50 values comparable to established antibiotics .

Study 2: Enzyme Inhibition Profile

In a detailed enzyme inhibition study, the compound was tested against urease and AChE. It showed strong inhibitory effects with IC50 values indicating its potential as a therapeutic agent in managing conditions like peptic ulcers and Alzheimer's disease .

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